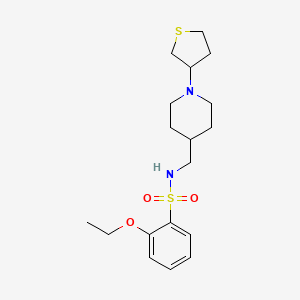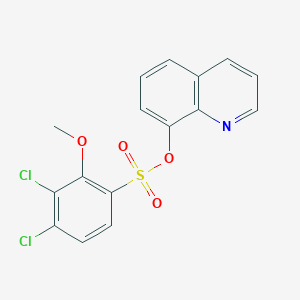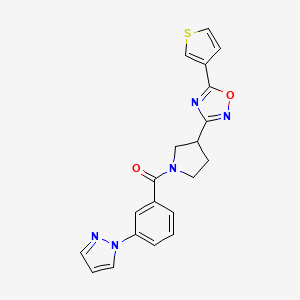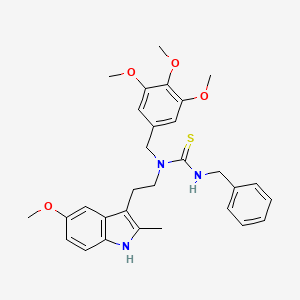
2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as ETP-46321, is a novel small molecule that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research and has the potential to be a valuable tool in the field of medicine.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Sulfonamide derivatives have been investigated for their corrosion inhibition properties on metal surfaces. Research by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. These studies indicate that such compounds could be valuable in developing corrosion inhibitors for various industrial applications (Kaya et al., 2016).
Photodynamic Therapy for Cancer
A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups. These compounds exhibit promising properties for photodynamic therapy applications, a treatment method for cancer that uses light-sensitive compounds to generate reactive oxygen species and kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
HIV-1 Infection Prevention
Cheng De-ju (2015) discussed the synthesis and characterization of methylbenzenesulfonamide CCR5 antagonists. Small molecular antagonists from this study can be used in targeting preparations to prevent human HIV-1 infection, highlighting the potential of sulfonamide compounds in developing new therapeutic agents for infectious diseases (Cheng De-ju, 2015).
Polymerization Catalysts
Sulfonamide compounds have also been used in catalysis. Skupov et al. (2007) described palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. This research indicates the utility of sulfonamide-based compounds in polymer science, specifically in creating new polymeric materials through copolymerization processes (Skupov et al., 2007).
Antiproliferative Agents
Motavallizadeh et al. (2014) investigated the synthesis and antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives against various tumor cell lines. This study suggests the potential application of sulfonamide derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).
Propiedades
IUPAC Name |
2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S2/c1-2-23-17-5-3-4-6-18(17)25(21,22)19-13-15-7-10-20(11-8-15)16-9-12-24-14-16/h3-6,15-16,19H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSAZKQYLANSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)
![N-(2-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2755334.png)
![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)






![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2755350.png)
